

# Spectroscopic Fingerprints of Salicylhydroxamic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Salicylhydroxamic Acid*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **Salicylhydroxamic Acid** (SHA), a compound of significant interest in medicinal chemistry and materials science. By detailing its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, this document serves as a crucial resource for identification, purity assessment, and structural elucidation.

## Introduction

**Salicylhydroxamic acid** (N,2-dihydroxybenzamide) is a versatile molecule known for its role as a metal chelator, an enzyme inhibitor, and a precursor in organic synthesis.<sup>[1]</sup> Its biological and chemical activities are intrinsically linked to its molecular structure and the interplay of its functional groups. Spectroscopic techniques like FTIR and NMR provide a powerful lens to probe this structure, offering detailed information on vibrational modes and the chemical environment of individual atoms. This guide presents a curated analysis of SHA's spectroscopic data, supplemented with detailed experimental protocols and visual representations of its chemical behavior.

## Spectroscopic Data Analysis

The following sections present the key spectroscopic data for **Salicylhydroxamic Acid** in a structured format, facilitating easy reference and comparison.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals the characteristic vibrational frequencies of the functional groups within the SHA molecule. The spectrum is marked by the presence of hydroxyl, amide, and aromatic functionalities.

Table 1: FTIR Peak Assignments for **Salicylhydroxamic Acid**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Reference(s)
3288	O-H stretching	Phenolic and Hydroxamic OH	[2]
~3000-2800	C-H stretching	Aromatic C-H	[3][4]
1614	C=O stretching (Amide I)	Carbonyl (C=O)	[2]
1558-1610	C=C stretching	Aromatic Ring	[3]
1444-1503	C-C stretching	Aromatic Ring	[3]
907	N-O stretching	Hydroxamic Acid (N-O)	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the atomic connectivity and chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei in **Salicylhydroxamic Acid**.

The <sup>1</sup>H NMR spectrum of SHA is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and hydroxamic acid groups.

Table 2: <sup>1</sup>H NMR Chemical Shift Assignments for **Salicylhydroxamic Acid** (in DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
11.41 - 12.20	Broad Singlet	1H	N-OH	[2]
~9.4	Broad Singlet	1H	Ar-OH	[1]
6.83 - 7.83	Multiplet	4H	Aromatic Protons (H-3, H-4, H-5, H-6)	[2]

The  $^{13}\text{C}$  NMR spectrum complements the  $^1\text{H}$  NMR data by providing information on the carbon skeleton of **Salicylhydroxamic Acid**.

Table 3:  $^{13}\text{C}$  NMR Chemical Shift Assignments for **Salicylhydroxamic Acid** (in  $\text{DMSO-d}_6$ )

Chemical Shift (ppm)	Assignment	Reference(s)
~165-170	C=O (Carbonyl)	[5]
~150-160	C-OH (Phenolic)	[5]
~115-135	Aromatic Carbons	[5]
~110-120	Aromatic C-H	[5]

## Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures. The following protocols provide a general framework for the FTIR and NMR analysis of **Salicylhydroxamic Acid**.

### FTIR Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of solid **Salicylhydroxamic Acid**.

- Sample Preparation:
  - Thoroughly dry analytical grade potassium bromide (KBr) to remove any moisture.

- Grind 1-2 mg of **Salicylhydroxamic Acid** with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## NMR Spectroscopy: Solution-State Analysis

This protocol outlines the procedure for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Salicylhydroxamic Acid** in a deuterated solvent.

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Salicylhydroxamic Acid**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Ensure complete dissolution.
  - The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimal resolution.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - $^{13}\text{C}$  NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
  - Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
  - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Visualizing Chemical Behavior

Graphviz diagrams are employed to illustrate key chemical concepts related to **Salicylhydroxamic Acid**'s structure and reactivity.

### Keto-Enol Tautomerism

**Salicylhydroxamic acid** can exist in equilibrium between its keto (amide) and enol (imidic acid) tautomeric forms. This equilibrium is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of **Salicylhydroxamic Acid**.

### Metal Chelation Mechanism

The hydroxamate functional group of **Salicylhydroxamic Acid** acts as a bidentate ligand, forming stable five-membered rings with metal ions. This chelation is crucial for its biological activity.

Caption: Bidentate chelation of a metal ion by **Salicylhydroxamic Acid**.

## Conclusion

The spectroscopic characterization of **Salicylhydroxamic Acid** by FTIR and NMR provides a detailed and unambiguous fingerprint of its molecular structure. The data and protocols presented in this guide are intended to support researchers in the accurate identification, quality control, and further investigation of this important compound. The visualization of its tautomerism and chelation mechanism further enhances the understanding of its chemical reactivity, which is pivotal for its applications in drug development and other scientific disciplines.

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